molecular formula C9H6ClNOSe B8039036 [2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate

[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate

Cat. No.: B8039036
M. Wt: 258.57 g/mol
InChI Key: GVUPJGSOVQEQRE-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate is a chemical compound that belongs to the class of selenocyanates This compound is characterized by the presence of a selenocyanate group (SeCN) attached to a 4-chloro-beta-oxophenethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenocyanic acid 4-chloro-beta-oxophenethyl ester typically involves the reaction of 4-chloro-beta-oxophenethyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of selenocyanic acid 4-chloro-beta-oxophenethyl ester may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenocyanate compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of selenocyanic acid 4-chloro-beta-oxophenethyl ester involves the interaction of the selenocyanate group with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Selenocyanic acid methyl ester
  • Selenocyanic acid ethyl ester
  • Selenocyanic acid phenyl ester

Comparison

[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate is unique due to the presence of the 4-chloro-beta-oxophenethyl moiety, which imparts distinct chemical and biological properties. Compared to other selenocyanates, this compound may exhibit enhanced reactivity and specificity in certain applications, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] selenocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOSe/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUPJGSOVQEQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C[Se]C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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